5-(4-Methoxyphenyl)-2,2'-bithiophene
Overview
Description
5-(4-Methoxyphenyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds consisting of two thiophene rings The presence of a methoxyphenyl group at the 5-position of the bithiophene structure imparts unique chemical and physical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2,2’-bithiophene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:
Starting Materials: 4-Methoxyphenylboronic acid and 2,2’-dibromobithiophene.
Catalyst: Palladium(II) acetate (Pd(OAc)2) or other palladium catalysts.
Base: Potassium carbonate (K2CO3) or other suitable bases.
Solvent: Tetrahydrofuran (THF) or other suitable solvents.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours.
The reaction proceeds as follows:
4-Methoxyphenylboronic acid+2,2’-dibromobithiophenePd(OAc)2, K2CO3, THF5-(4-Methoxyphenyl)-2,2’-bithiophene
Industrial Production Methods
Industrial production of 5-(4-Methoxyphenyl)-2,2’-bithiophene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted bithiophenes with various functional groups.
Scientific Research Applications
5-(4-Methoxyphenyl)-2,2’-bithiophene has several scientific research applications, including:
Organic Electronics: Used as a building block for organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Incorporated into polymers and copolymers to enhance their electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development, particularly in targeting specific enzymes or receptors.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2,2’-bithiophene depends on its specific application. In organic electronics, the compound functions as a semiconductor by facilitating charge transport through its conjugated π-system. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-Methoxyphenylboronic acid
Comparison
5-(4-Methoxyphenyl)-2,2’-bithiophene is unique due to its bithiophene core, which imparts distinct electronic properties compared to indole or imidazole derivatives. The presence of the methoxyphenyl group further enhances its chemical reactivity and potential applications. While indole and imidazole derivatives are primarily studied for their biological activities, 5-(4-Methoxyphenyl)-2,2’-bithiophene is more commonly explored in materials science and organic electronics.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-thiophen-2-ylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS2/c1-16-12-6-4-11(5-7-12)13-8-9-15(18-13)14-3-2-10-17-14/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPCSLCDFGYWKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550506 | |
Record name | 5-(4-Methoxyphenyl)-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106925-79-5 | |
Record name | 5-(4-Methoxyphenyl)-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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